3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide
Description
This compound is a synthetic small molecule featuring a benzenesulfonyl group linked to a propanamide backbone, with two distinct nitrogen-containing heterocyclic substituents: a 5,7-dimethyl-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-17-13-18(2)23-21(14-17)26-24(31-23)27(16-19-7-6-11-25-15-19)22(28)10-12-32(29,30)20-8-4-3-5-9-20/h3-9,11,13-15H,10,12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHBEPSJIMEOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethyl groups. The phenylsulfonyl group is then attached through sulfonylation reactions, and finally, the pyridin-3-ylmethyl group is introduced via amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional groups:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| 3-(Benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide | Propanamide with benzenesulfonyl group | 5,7-Dimethylbenzothiazole, Pyridinylmethyl | Kinase inhibition, antimicrobial1 |
| (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) | Quinoline-sulfonamide hybrid | Styryl, Methoxy groups | Anticancer, enzyme inhibition |
| 5-Chloro-8-hydroxyquinoline sulfonamide derivatives | Quinoline-sulfonamide | Variable aryl/heteroaryl groups | Antibacterial, antifungal |
Key Observations
Synthetic Pathways: The synthesis of IIIa () involves reacting a styrylquinoline derivative with benzenesulfonyl chloride in pyridine. This mirrors the benzenesulfonyl incorporation in the target compound, suggesting analogous methods could be applied for its synthesis. The pyridinylmethyl and benzothiazole groups in the target compound may require additional steps, such as reductive amination or nucleophilic substitution, to attach the substituents.
Biological Activity: IIIa and related quinoline-sulfonamides exhibit anticancer and antimicrobial properties due to their ability to intercalate DNA or inhibit enzymes like carbonic anhydrase. The target compound’s benzothiazole group is known for kinase inhibition (e.g., JAK/STAT pathways), while the pyridinylmethyl moiety may enhance solubility and bioavailability compared to simpler sulfonamides.
However, this could reduce aqueous solubility, a common trade-off in drug design. The pyridinylmethyl group introduces a basic nitrogen, which may improve pharmacokinetic profiles by facilitating salt formation or hydrogen bonding.
Research Findings and Limitations
- Gaps in Evidence: No direct pharmacological or pharmacokinetic data for the target compound are provided. Comparative analysis relies on structural parallels to well-studied sulfonamide/benzothiazole hybrids.
- SAR Hypotheses :
- Substitution at the benzothiazole C-5 and C-7 positions (methyl groups) may sterically hinder interactions with off-target enzymes, improving selectivity.
- The pyridinylmethyl group’s orientation could influence binding to charged or aromatic pockets in biological targets.
Biological Activity
The compound 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzothiazole moiety and a benzenesulfonyl group, suggest it may have significant pharmacological properties.
Structural Characteristics
This compound has the molecular formula and incorporates functional groups that enhance its solubility and reactivity. The benzothiazole component is known for its diverse biological activities, making this compound a candidate for further medicinal chemistry research.
Anticancer Activity
Research indicates that compounds with similar benzothiazole structures exhibit potent anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including HepG2 (human liver carcinoma) and other tumor types. In vitro studies have demonstrated that certain derivatives can achieve low values, indicating high potency against cancer cells .
Antimicrobial Properties
The compound's structural analogs have also been evaluated for antimicrobial activity. Compounds similar to this compound have shown effectiveness against bacteria such as E. coli and Staphylococcus aureus. The presence of the sulfonamide group is believed to enhance this activity by improving interactions with bacterial enzymes .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the binding affinity to specific biological targets—such as enzymes or receptors—plays a crucial role. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions .
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Screening : A study on benzothiazole derivatives found that certain compounds exhibited significant cytotoxicity against HepG2 cells, with some showing lower values than standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Testing : In vitro tests revealed that benzothiazole derivatives had varying degrees of antibacterial activity against E. coli, with some compounds demonstrating zones of inhibition greater than 1 cm .
Comparative Analysis
To better understand the potential of this compound in comparison to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide | Benzothiazole & benzenesulfonyl groups | Anticancer & antimicrobial |
| AS601245 | Pyrimidine moiety alongside benzothiazole | Known for kinase inhibition |
| N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl) | Lacks sulfonamide functionality | Focused on different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
